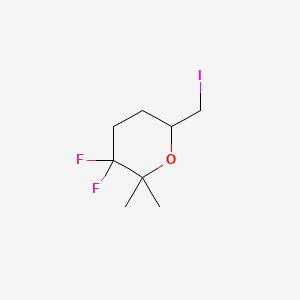
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane is a chemical compound with significant interest in various scientific fields. Its molecular formula is C6H8F2INO, and it has a molecular weight of 275.04 g/mol. This compound is known for its unique chemical structure, which includes fluorine and iodine atoms, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane involves several steps. One common method includes the reaction of a suitable precursor with iodine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Chemical Reactions Analysis
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted oxanes, oxides, and reduced derivatives .
Scientific Research Applications
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds and iodinated intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane exerts its effects involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane can be compared with other similar compounds, such as:
3,3-Difluoro-6-(chloromethyl)-2,2-dimethyloxane: This compound has a chlorine atom instead of iodine, leading to different reactivity and applications.
3,3-Difluoro-6-(bromomethyl)-2,2-dimethyloxane: The presence of a bromine atom in this compound also results in distinct chemical properties and uses.
3,3-Difluoro-6-(methyl)-2,2-dimethyloxane: This compound lacks the halogen atom, making it less reactive but still valuable for certain applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific reactivity and versatility in various scientific and industrial applications.
Properties
Molecular Formula |
C8H13F2IO |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
3,3-difluoro-6-(iodomethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C8H13F2IO/c1-7(2)8(9,10)4-3-6(5-11)12-7/h6H,3-5H2,1-2H3 |
InChI Key |
RTNUSKIXIBZZME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)CI)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


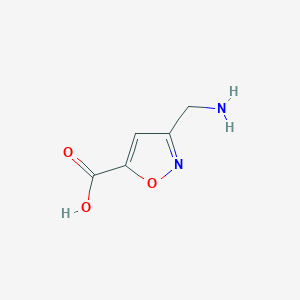
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
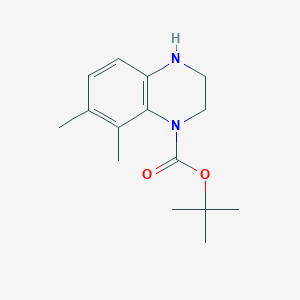
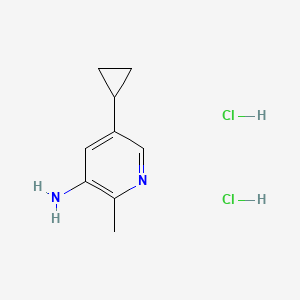
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
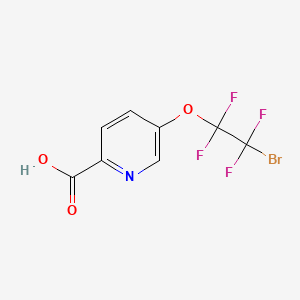
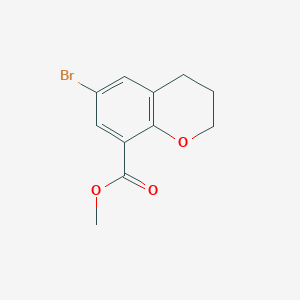

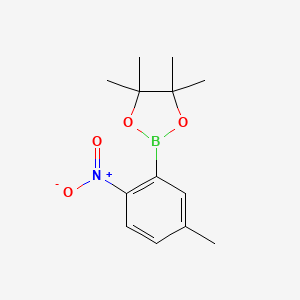


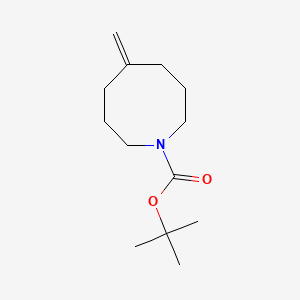
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

